molecular formula C9H18N2O B13523737 1-(4-Morpholinyl)cyclobutanemethanamine

1-(4-Morpholinyl)cyclobutanemethanamine

Cat. No.: B13523737
M. Wt: 170.25 g/mol
InChI Key: AHSKOHBWGVBSDE-UHFFFAOYSA-N
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Description

1-(4-Morpholinyl)cyclobutanemethanamine is a chemical compound of interest in pharmaceutical and organic chemistry research. This substance features a morpholine ring, a common structural motif in medicinal chemistry, linked to a cyclobutane methanamine group. Compounds with similar structures, such as those containing the cyclobutanemethanamine group, have been identified as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . The morpholine ring is a prevalent component in molecules with a wide range of biological activities, making this compound a valuable building block for researchers designing and synthesizing novel molecules . Its primary research applications include serving as a precursor or intermediate in synthetic organic chemistry, particularly in the development of potential therapeutic agents. Researchers may utilize this compound to explore structure-activity relationships or to create molecular libraries for screening. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle all chemicals with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(1-morpholin-4-ylcyclobutyl)methanamine

InChI

InChI=1S/C9H18N2O/c10-8-9(2-1-3-9)11-4-6-12-7-5-11/h1-8,10H2

InChI Key

AHSKOHBWGVBSDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)N2CCOCC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Morpholinyl Cyclobutanemethanamine and Its Structural Analogues

Strategies for Cyclobutane (B1203170) Ring Construction

The construction of the cyclobutane core, a motif of increasing interest in medicinal chemistry, presents unique synthetic challenges due to inherent ring strain. chemistryviews.orgresearchgate.net Advanced methodologies have been developed to afford polysubstituted cyclobutanes with high degrees of stereocontrol. These strategies are pivotal for accessing complex molecules such as 1-(4-Morpholinyl)cyclobutanemethanamine and its analogues.

Photochemical [2+2] Cycloadditions in Amine-Containing Systems

Photochemical [2+2] cycloaddition is a powerful and direct method for the synthesis of cyclobutane rings. nih.govacs.org This reaction involves the direct addition of two unsaturated systems, typically alkenes, upon photoirradiation to form a four-membered ring. nsf.gov While the thermal equivalent of this reaction is often forbidden, the photochemical pathway provides a feasible route to the cyclobutane core. nih.gov

A notable example of this strategy is the Kochi-Salomon reaction, which facilitates the [2+2] cycloaddition of two electronically unactivated olefins. nih.gov Historically, this reaction has been limited by its intolerance to basic functional groups like amines and amides, which are prevalent in pharmacologically active compounds. nih.gov Recent advancements, however, have overcome this limitation. A modified Kochi-Salomon reaction has been developed that proceeds in an aqueous medium using common Cu(II) salts and mineral acids. nih.gov This amine-tolerant methodology has been successfully applied to the synthesis of a variety of amine-containing cyclobutanes, including analogues of known pharmaceutical agents. nih.gov

The general applicability of [2+2] photocycloadditions is further demonstrated in the synthesis of diverse cyclobutane structures. For instance, the heterodimerization of dissimilar acyclic enones can be achieved with high yields and excellent diastereoselectivities using a ruthenium(II) photocatalyst and visible light irradiation. organic-chemistry.org Furthermore, N,O-acetals derived from α,β-unsaturated aldehydes can undergo enantioselective [2+2] cycloaddition with various olefins under visible light, catalyzed by a chiral phosphoric acid featuring thioxanthone moieties for efficient triplet energy transfer. organic-chemistry.org

Reaction TypeCatalyst/ConditionsSubstratesKey Features
Amine-Tolerant Kochi-SalomonCu(II) salts, mineral acid, waterUnactivated olefins, aminesTolerates basic functional groups
Enone HeterodimerizationRu(II) photocatalyst, visible lightAcyclic enonesHigh yield and diastereoselectivity
Enantioselective CycloadditionChiral phosphoric acid, visible lightN,O-acetals, olefinsHigh enantioselectivity

Transition Metal-Catalyzed Cycloaddition Approaches

Transition metal catalysis offers a versatile platform for the construction of cyclobutane rings, often with high levels of chemo- and diastereoselectivity. researchgate.net These methods can involve various strategies, including the functionalization of pre-existing rings or the direct cycloaddition of acyclic precursors.

One approach involves the ring-opening of strained systems like bicyclo[1.1.0]butanes (BCBs) to generate 1,3-difunctionalized cyclobutanes. researchgate.net While radical strain-release reactions can be effective, they often suffer from a lack of diastereoselectivity. researchgate.net In contrast, transition metal-catalyzed approaches can provide greater control over the stereochemical outcome.

Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides provide a route to structurally diverse products such as cyclobutenes and methylenecyclobutanes. organic-chemistry.org This method also shows promise for the synthesis of enantioenriched four-membered rings. organic-chemistry.org

Furthermore, copper-catalyzed radical cascade reactions of simple cyclobutanes can lead to highly functionalized cyclobutene (B1205218) derivatives through the cleavage of multiple C-H bonds and the formation of new C-N or C-S bonds. rsc.orgrsc.org This strategy allows for the direct synthesis of compounds like 1,3-diaminocyclobutenes from readily available cyclobutane starting materials. rsc.orgrsc.org The use of a copper catalyst with an oxidant such as N-fluorobenzenesulfonimide (NFSI) facilitates efficient hydrogen atom abstraction and subsequent radical amination. rsc.org

Catalyst SystemSubstrate(s)Product TypeKey Features
Palladium(0)Cyclobutanone (B123998) N-sulfonylhydrazones, aryl/benzyl halidesCyclobutenes, methylenecyclobutanesAccess to enantioenriched products
Copper/NFSIArylcyclobutanes1,3-DiaminocyclobutenesRadical cascade, multiple C-H functionalization

Organocatalytic and Lewis Acid-Catalyzed Cyclobutane Formation

Organocatalysis and Lewis acid catalysis have emerged as powerful tools for the enantioselective synthesis of complex molecular architectures, including cyclobutane derivatives. rsc.org These methods often proceed under mild conditions and offer excellent control over stereochemistry.

An example of an organocatalytic approach is the formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation. rsc.org This reaction, based on tandem iminium-enamine activation of enals, yields pyrrole-functionalized cyclobutanes with three contiguous stereocenters, achieving high levels of regio-, diastereo-, and enantiocontrol. rsc.org

Lewis acid catalysis can be employed in the divergent reactions of bicyclobutanes (BCBs) with imines. chemrxiv.org Depending on the nature of the imine, either azabicyclo[2.1.1]hexanes (from N-arylimines) or cyclobutenyl methanamines (from N-alkylimines) can be formed with high diastereoselectivity. chemrxiv.org The divergent reactivity is attributed to differences in the basicity and nucleophilicity of the nitrogen atom in a common carbocation intermediate. chemrxiv.org Additionally, Lewis acids such as Sc(OTf)₃ can catalyze the formal (3+2) cycloaddition of pyrazole-substituted BCBs with quinones to produce highly substituted bicyclo[2.1.1]hexanes. researchgate.net

Catalysis TypeCatalystReactionKey Features
OrganocatalysisChiral amineVinylogous Friedel–Crafts alkylation/[2+2] cycloadditionHigh enantioselectivity, three contiguous stereocenters
Lewis AcidSc(OTf)₃(3+2) Cycloaddition of BCBs with quinonesFormation of bicyclic systems
Lewis AcidVariousAddition of BCBs to iminesDivergent synthesis of azabicycles or cyclobutenyl amines

Ring Contraction Reactions from Larger Heterocycles (e.g., Pyrrolidines via Nitrogen Extrusion)

Ring contraction reactions provide an alternative and often stereospecific route to cyclobutanes from more readily available larger ring systems. chemistryviews.orgacs.org A notable example is the contraction of polysubstituted pyrrolidines to form cyclobutanes. chemistryviews.org This method is particularly useful for creating cyclobutane rings with multiple stereocenters. chemistryviews.org

The reaction typically involves treating a pyrrolidine (B122466) derivative with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. chemistryviews.orgacs.org Subsequent extrusion of nitrogen gas (N₂) generates a 1,4-biradical, which then undergoes cyclization to yield the corresponding cyclobutane. chemistryviews.orgacs.org This process has been shown to be stereoselective, with the stereochemistry of the starting pyrrolidine being transferred to the cyclobutane product. chemistryviews.org The yields of the desired cyclobutanes can vary from low to good, depending on the substitution pattern of the starting pyrrolidine. chemistryviews.org

This methodology has been successfully applied to a concise synthesis of the natural product piperarborenine B, which contains a cyclobutane core. chemistryviews.orgacs.org

Starting MaterialReagentsIntermediateKey Features
Polysubstituted pyrrolidinesHTIB, ammonium carbamate1,1-Diazene, 1,4-biradicalStereoselective, nitrogen extrusion

Ring Expansion and Rearrangement Pathways for Cyclobutane Scaffolds

Ring expansion and rearrangement reactions are fundamental strategies in organic synthesis for constructing strained ring systems like cyclobutanes. These pathways often involve the transformation of a more readily accessible ring, such as a cyclopropane, into the desired four-membered ring. nih.gov

One such pathway is the Demyanov ring expansion, which involves the diazotization of aminocyclopropanes. wikipedia.org The loss of N₂ from the resulting diazonium salt generates a carbocation that can rearrange to form a cyclobutane derivative. wikipedia.org Similarly, carbocation rearrangements can drive the expansion of a cyclobutane ring to a more stable cyclopentane (B165970) ring, a process that is often observed in SN1 and E1 reactions. chemistrysteps.commasterorganicchemistry.com

Transition metals can also catalyze the ring expansion of cyclopropanes to form cyclobutenes with high selectivity. nih.gov In another approach, a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can be used to access bicyclic systems containing a cyclobutane ring, such as bicyclo[4.2.0]octanes and bicyclo[3.2.0]heptanes. nih.gov This reaction proceeds through a tandem Prins addition, ring expansion, and 1,2-silyl shift. nih.gov

Reaction TypeStarting MaterialCatalyst/ReagentKey Transformation
Demyanov Ring ExpansionAminocyclopropaneDiazotizing agentCyclopropane to cyclobutane
Transition Metal-Catalyzed Ring ExpansionCyclopropaneTransition metal catalystCyclopropane to cyclobutene
Lewis Acid-Catalyzed CycloisomerizationAlkylidenecyclopropane acylsilaneLewis acidFormation of bicyclic cyclobutane systems
Rhodium-Catalyzed Ring ExpansionCyclobutanol-substituted aryl azideRh₂(II) catalystCyclobutane to cyclopentanone (B42830) rearrangement

Radical-Mediated Cyclobutane Synthesis

Radical-mediated reactions have become a cornerstone of modern organic synthesis, providing access to complex molecular structures under mild conditions. rsc.orgnih.gov These methods are particularly well-suited for the construction of cyclobutane rings, which can be challenging to synthesize via traditional ionic pathways. chemistryviews.org

A recently developed strategy involves a photoredox-mediated radical strain-release/ researchgate.netresearchgate.net-rearrangement cascade. rsc.orgnih.gov This method utilizes readily available α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes (BCBs) or cyclobutenes as radical acceptors. rsc.orgnih.gov The reaction proceeds through the addition of a nucleophilic radical to the strained ring, followed by a Claisen-type researchgate.netresearchgate.net-rearrangement of a key silylketene acetal (B89532) intermediate to furnish polysubstituted cyclobutanes. rsc.orgnih.gov This protocol is characterized by its mild reaction conditions, good functional group tolerance, and the ability to access a wide array of structurally diverse 1,1,3- and 1,1,2-trisubstituted cyclobutanes containing a non-natural amino acid scaffold. rsc.orgnih.gov

Another radical-based approach is the stereoselective synthesis of cyclobutanes through the contraction of pyrrolidines. chemistryviews.org As detailed in section 2.1.4, the proposed mechanism involves the formation of a 1,4-biradical intermediate via nitrogen extrusion from a 1,1-diazene, which then cyclizes to form the cyclobutane ring. chemistryviews.orgacs.org This radical pathway allows for the stereospecific conversion of pyrrolidines to cyclobutanes. acs.org

MethodologyRadical PrecursorRadical AcceptorKey Features
Photoredox Strain-Release/ researchgate.netresearchgate.net-Rearrangementα-SilylaminesBicyclo[1.1.0]butanes, cyclobutenesMild conditions, good functional group tolerance
Pyrrolidine Ring ContractionIn-situ generated 1,1-diazeneN/A (intramolecular)Stereospecific, formation of a 1,4-biradical

Incorporation and Functionalization of the Morpholine (B109124) Moiety

The morpholine heterocycle is a prevalent feature in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates. acs.org Its synthesis and subsequent derivatization are critical steps in the creation of hybrid molecules.

Synthesis of Morpholine Rings as Part of Hybrid Architectures

The construction of the morpholine ring within a larger molecular framework can be achieved through various synthetic routes. A common and straightforward approach involves the reaction of 1,2-amino alcohols with suitable reagents. For instance, a one- or two-step protocol utilizing ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide provides a redox-neutral pathway to morpholines from 1,2-amino alcohols. organic-chemistry.org Another strategy involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, to yield the six-membered morpholine ring. organic-chemistry.org

Synthetic Method Starting Materials Key Reagents/Catalysts Product Type
Redox-neutral cyclization1,2-amino alcoholsEthylene sulfate, tBuOKMorpholines
Intramolecular hydroalkoxylationNitrogen-tethered alkenesBF3·OEt2Morpholines
Tandem hydroamination/hydrogenationAminoalkynesRu catalyst with (S,S)-Ts-DPEN3-substituted morpholines
Wacker-type oxidative cyclizationAlkenes with tethered aminePd(DMSO)2(TFA)2Morpholines and other N-heterocycles

Derivatization of Morpholine Nitrogen and Oxygen Atoms

The secondary amine nitrogen atom in the morpholine ring is a key site for derivatization. Its nucleophilic character allows for a wide range of transformations. atamanchemicals.com For example, the nitrogen can readily undergo N-alkylation or N-arylation reactions to introduce further substituents. Acylation and sulfonylation are also common transformations, leading to the formation of amides and sulfonamides, respectively. A reliable method for derivatization involves the reaction of morpholine with sodium nitrite (B80452) under acidic conditions to produce the stable N-nitrosomorpholine derivative, which can be quantified by gas chromatography-mass spectrometry. researchgate.net

The synthesis of novel morpholine derivatives often begins with reactions at the nitrogen atom. For instance, reacting morpholine with ethyl chloroacetate (B1199739) yields morpholin-N-ethyl acetate, which can be further converted to a hydrazide and subsequently cyclized to form triazole derivatives. researchgate.netresearchgate.net

While the nitrogen atom is the most common site for derivatization, the ether oxygen atom imparts important properties to the morpholine ring. It withdraws electron density from the nitrogen, making it less basic than structurally similar secondary amines like piperidine. atamanchemicals.com Direct derivatization of the oxygen atom is less common as it would require ring-opening or more complex rearrangements.

Synthesis and Manipulation of the Cyclobutanemethanamine Side Chain

The cyclobutane moiety, a strained four-membered carbocycle, is a feature of numerous natural products and bioactive compounds. researchgate.netresearchgate.netnih.gov Its synthesis and functionalization present unique challenges and opportunities.

Methods for Introducing Primary Amine Functionalities to Cyclobutane Rings

Introducing a primary amine group, particularly as a methanamine side chain, onto a cyclobutane ring can be achieved through several synthetic strategies. One powerful approach is the use of C–H functionalization logic. acs.orgnih.gov This allows for the direct conversion of C–H bonds on the cyclobutane ring into other functional groups. For example, palladium-catalyzed arylation of a cyclobutane C-H bond using an aminoquinoline directing group has been shown to be highly efficient. nih.govbaranlab.org While this method directly introduces an aryl group, the directing group strategy can be adapted to install nitrogen-containing functionalities that can be subsequently converted to a primary amine.

Another strategy involves the stereoselective synthesis of cyclobutanes from more readily available starting materials like pyrrolidines. A contractive synthesis using iodonitrene chemistry allows for the stereospecific conversion of multisubstituted pyrrolidines into cyclobutanes. nih.gov This method could be adapted to produce cyclobutanes with a precursor to the methanamine group already in place.

Furthermore, standard functional group manipulations on a pre-existing cyclobutane core are a viable approach. For instance, a cyclobutane carboxylic acid can be converted to an amide, which can then undergo a Hofmann or Curtius rearrangement to yield a primary amine. Alternatively, a cyclobutane carboxaldehyde could be subjected to reductive amination.

Method Key Features Potential for Primary Amine Introduction
C-H FunctionalizationDirect conversion of C-H bonds; requires a directing group.Can install nitrogen-containing groups for further conversion.
Ring Contraction of PyrrolidinesStereospecific synthesis of cyclobutanes from pyrrolidines.Can be designed to carry over a protected amine functionality.
Functional Group InterconversionStandard organic transformations on a cyclobutane core.Reliable methods like Hofmann or Curtius rearrangement of amides.

Synthetic Transformations of the Methanamine Group (e.g., acylation, sulfonylation)

Once the primary amine of the cyclobutanemethanamine side chain is installed, it can be readily derivatized through various reactions. Acylation, the reaction with an acyl halide or anhydride, leads to the formation of amides. Similarly, sulfonylation, the reaction with a sulfonyl chloride, yields sulfonamides. organic-chemistry.org These transformations are often used to modify the biological activity or physicochemical properties of the parent compound. For example, the synthesis of N-tosylamides can be achieved by reacting the amine with p-toluenesulfonyl chloride. organic-chemistry.org

The reactivity of the methanamine group is typical of a primary amine, allowing for a wide range of synthetic modifications to explore structure-activity relationships.

Stereoselective Synthesis of this compound and its Diastereomers

The stereoselective synthesis of molecules with multiple chiral centers is a significant challenge in organic chemistry. For a compound like this compound, where the substitution on the cyclobutane ring can lead to cis and trans diastereomers, controlling the stereochemistry is crucial.

A copper(II)-promoted alkene oxyamination reaction has been developed for the stereoselective synthesis of 2-aminomethyl functionalized morpholines. nih.gov This method involves the simultaneous addition of an oxygen and a nitrogen atom across a double bond. While this specific methodology builds the morpholine ring, the principles of stereocontrolled addition reactions can be applied to the synthesis of functionalized cyclobutanes.

The synthesis of polysubstituted cyclobutanes often presents stereochemical challenges due to the fluxional nature of the ring system. calstate.edu However, stereocontrolled methods are being developed. For instance, the ring contraction of pyrrolidines to cyclobutanes has been shown to be stereospecific. nih.gov This implies that the stereochemistry of the starting pyrrolidine directly dictates the stereochemistry of the resulting cyclobutane.

For the specific target molecule, a potential stereoselective synthesis could involve the [2+2] cycloaddition of a morpholino-substituted alkene with another alkene to form the cyclobutane ring with a defined stereochemistry. Subsequent functional group manipulation of a substituent on the cyclobutane ring would then lead to the desired methanamine side chain. The choice of starting materials and reaction conditions in the cycloaddition step would be critical for controlling the diastereoselectivity.

Control of Cyclobutane Ring Stereochemistry (cis/trans Isomers)

The stereochemical arrangement of substituents on a cyclobutane ring significantly influences the biological activity of a molecule. Consequently, the development of methods to control the formation of cis and trans isomers is of paramount importance. Several powerful strategies have been employed to achieve this, including [2+2] cycloaddition reactions, ring expansion methodologies, and stereoselective reduction techniques.

[2+2] photocycloaddition is a cornerstone of cyclobutane synthesis. nih.gov The stereochemical outcome of these reactions can often be directed by the geometry of the starting olefins. nih.gov For instance, the photodimerization of electron-rich alkenes can be initiated by a radical cation, leading to the expedient synthesis of cyclobutanes with specific stereochemistry. researchgate.net The choice of photosensitizer and reaction conditions can also play a crucial role in determining the cis/trans selectivity.

Ring expansion reactions offer another avenue for the stereocontrolled synthesis of cyclobutanes. For example, the expansion of a cyclopropyl (B3062369) carbene can proceed with high stereospecificity to yield a cyclobutenoate, which can then be further functionalized. nih.gov Similarly, ring expansion of oxaspiropentanes can be a reliable method for preparing cyclobutanone derivatives with defined stereochemistry. nih.gov

Stereoselective reduction of a pre-existing cyclobutanone can also be a powerful tool for establishing the desired stereochemistry. For example, the reduction of 3-mono-substituted cyclobutanones with sodium borohydride (B1222165) has been shown to proceed with high cis-selectivity. acs.org The choice of reducing agent and the steric and electronic nature of the substituents on the cyclobutanone ring are key factors in determining the diastereoselectivity of the reduction. acs.org

MethodKey FeaturesStereochemical ControlReference(s)
[2+2] Cycloaddition Direct formation of the four-membered ring from two alkene components.Can be controlled by olefin geometry, photosensitizer, and reaction conditions. nih.govnih.govresearchgate.net
Ring Expansion Formation of the cyclobutane ring from a smaller ring precursor.Often proceeds with high stereospecificity. nih.govnih.gov
Stereoselective Reduction Reduction of a cyclobutanone to introduce a new stereocenter.Diastereoselectivity is dependent on the reducing agent and substrate. acs.org

Chiral Induction in Cyclobutane and Morpholine Linkages

The introduction of chirality is a critical aspect of modern drug design. In the context of this compound and its analogues, chiral centers can be introduced in both the cyclobutane ring and at the point of attachment of the morpholine moiety. Asymmetric synthesis provides the tools to achieve this with high enantioselectivity.

Asymmetric catalysis is a powerful approach for the enantioselective synthesis of chiral cyclobutanes. nih.gov For instance, transition metal-catalyzed reactions, such as rhodium-catalyzed conjugate additions to cyclobutenoates, can be used to introduce a fourth substituent in a diastereoselective manner. nih.gov Furthermore, organocatalysis has emerged as a valuable tool for the enantioselective synthesis of cyclobutane derivatives. nih.gov

Chiral auxiliaries can also be employed to direct the stereochemical outcome of reactions. By temporarily attaching a chiral auxiliary to the substrate, it is possible to influence the facial selectivity of subsequent transformations, leading to the formation of a single enantiomer of the desired product. After the key stereocenter has been set, the auxiliary can be removed.

Resolution of a racemic mixture is a classical method for obtaining enantiomerically pure compounds. This can be achieved by various techniques, including the formation of diastereomeric salts with a chiral resolving agent, or through enzymatic resolution. While effective, this approach is often less efficient than asymmetric synthesis as it results in a theoretical maximum yield of 50% for the desired enantiomer.

MethodDescriptionKey Advantage(s)Reference(s)
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer over the other.High enantioselectivity can be achieved with a small amount of catalyst. nih.govnih.gov
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.Can provide high levels of stereocontrol.N/A
Resolution Separation of a racemic mixture into its constituent enantiomers.A well-established and often reliable method.N/A

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov These reactions are particularly attractive for the synthesis of complex molecules as they can rapidly generate structural diversity from simple building blocks. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the construction of scaffolds containing both amine and amide functionalities. acs.orgnih.gov

The Ugi four-component reaction (Ugi-4CR) involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. eurekaselect.com This reaction can be adapted to the synthesis of this compound analogues by using a cyclobutanone as the ketone component. acs.orgnih.gov The Ugi reaction of cyclobutanone has been shown to proceed efficiently, particularly when conducted in water. acs.orgnih.gov This approach allows for the direct incorporation of the cyclobutane ring and the amine functionality in a single step, significantly streamlining the synthetic sequence.

The Passerini three-component reaction (Passerini-3CR) is another powerful isocyanide-based MCR that involves the reaction of a ketone or aldehyde, a carboxylic acid, and an isocyanide. eurekaselect.com While the Passerini reaction does not directly incorporate an amine, the resulting α-acyloxy carboxamide can be further elaborated to introduce the desired amine functionality. For example, a Passerini reaction with tetramethylcyclobutane-1,3-dione has been successfully demonstrated. acs.orgnih.gov

ReactionComponentsProductRelevance to ScaffoldReference(s)
Ugi-4CR Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamideDirect synthesis of a key intermediate with the cyclobutane and amine moieties. acs.orgnih.goveurekaselect.com
Passerini-3CR Ketone, Carboxylic Acid, Isocyanideα-Acyloxy carboxamideProvides a functionalized cyclobutane that can be further modified to introduce the amine group. acs.orgnih.goveurekaselect.com

Scalable and Sustainable Synthetic Approaches

The development of scalable and sustainable synthetic routes is a critical consideration in modern pharmaceutical chemistry. This involves not only improving the efficiency of chemical transformations but also minimizing their environmental impact. Continuous flow chemistry and the application of green chemistry principles are two key strategies for achieving these goals.

Continuous Flow Chemistry in Cyclobutane Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, enhanced reaction control, and greater scalability. researchgate.netnih.gov In the context of cyclobutane synthesis, continuous flow reactors have been successfully employed for [2+2] photocycloaddition reactions. researchgate.netnih.gov The use of a flow setup allows for precise control of irradiation time and temperature, leading to improved yields and selectivities. nih.gov Furthermore, the small reactor volumes enhance safety when working with high-energy intermediates or hazardous reagents. The scalability of continuous flow processes is another significant advantage, as it allows for the production of multi-gram quantities of material in a laboratory setting. nih.govacs.org

FeatureAdvantage in Cyclobutane SynthesisReference(s)
Precise Reaction Control Improved yields and selectivities in photochemical reactions. researchgate.netnih.gov
Enhanced Safety Smaller reaction volumes reduce the risks associated with hazardous reactions. acs.org
Scalability Straightforward scale-up from milligram to multi-gram quantities. nih.govacs.org

Green Chemistry Principles in Amine Synthesis

The synthesis of amines is a fundamental transformation in organic chemistry, and there is a growing emphasis on developing greener and more sustainable methods for their production. rsc.orgrsc.org The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. rsc.orgrsc.org

One of the key principles of green chemistry is the use of catalytic reagents in place of stoichiometric ones. rsc.org In the context of amine synthesis, this can be achieved through the use of catalytic reductive amination, which avoids the use of stoichiometric metal hydride reagents. acs.orggctlc.org The "hydrogen borrowing" or "hydrogen auto-transfer" methodology is a particularly attractive approach, as it uses alcohols as alkylating agents and generates water as the only byproduct. rsc.org

The use of renewable feedstocks and biocatalysis are also important aspects of green chemistry. rsc.orgnumberanalytics.com Enzymes, such as transaminases and imine reductases, can be used to synthesize amines with high enantioselectivity under mild reaction conditions. numberanalytics.com The development of biocatalytic methods for the synthesis of the amine portion of this compound could offer a more sustainable alternative to traditional chemical methods. numberanalytics.com

Green Chemistry PrincipleApplication in Amine SynthesisReference(s)
Catalysis Catalytic reductive amination and "hydrogen borrowing" reactions. rsc.orgacs.orggctlc.org
Atom Economy "Hydrogen borrowing" reactions generate water as the only byproduct. rsc.org
Use of Renewable Feedstocks Biocatalytic synthesis of amines from renewable starting materials. rsc.orgnumberanalytics.com
Safer Solvents and Auxiliaries Use of greener solvents and avoidance of hazardous reagents. nih.gov

Chemical Reactivity and Transformation Chemistry of 1 4 Morpholinyl Cyclobutanemethanamine

Reactivity of the Cyclobutane (B1203170) Ring System

The four-membered carbocycle of 1-(4-morpholinyl)cyclobutanemethanamine is characterized by significant angle and torsional strain, rendering it more reactive than its acyclic or larger-ring counterparts. This strain is the driving force for many of its characteristic transformations.

Compounds containing a cyclobutane ring can undergo cleavage under various conditions, including thermal, acid/base-catalyzed, and nucleophilic attacks. researchgate.net These reactions are driven by the release of the inherent ring strain (approximately 26 kcal/mol). For instance, thermal electrocyclic ring-opening of substituted cyclobutenes is a well-established process, and while the parent compound is saturated, transformations that introduce unsaturation can lead to such pathways. researchgate.net

Acid-catalyzed ring-opening reactions often proceed via protonation, followed by cleavage of a carbon-carbon bond to form a more stable carbocationic intermediate. The presence of the tertiary amine in the side chain of this compound could influence these reactions, potentially directing or participating in the ring-opening process. Similarly, nucleophilic attack on the cyclobutane ring, although less common for unsubstituted alkanes, can be facilitated by appropriate functionalization or by neighboring group participation.

Skeletal rearrangements are a common feature of strained carbocyclic systems like cyclobutanes. researchgate.net When a carbocation is generated on or adjacent to the cyclobutane ring, for example, through the treatment of a corresponding alcohol with acid, a Wagner-Meerwein rearrangement can occur. This involves the migration of a carbon-carbon bond of the ring to the carbocationic center, leading to a ring-expanded cyclopentyl cation, which is thermodynamically more stable.

While specific examples for this compound are not detailed in the literature, analogous transformations are well-documented for other cyclobutane derivatives. researchgate.net Pinacol-type rearrangements could also be envisaged for appropriately substituted derivatives, such as a diol, leading to the formation of a spirocyclic ketone.

Direct functionalization of the C-H bonds of the cyclobutane ring presents a modern and efficient approach to more complex structures. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to aminomethyl-cyclobutanes, where the tertiary amine acts as a directing group. nih.gov This methodology allows for the selective formation of a carbon-aryl bond on the cyclobutane ring.

In a study by D. P. O’Malley and coworkers, a range of substrates containing saturated heterocyclic tertiary alkylamines, including morpholines, were shown to be effective in guiding the γ-methylene C(sp³)–H arylation. nih.gov Although the specific substrate was N-(cyclobutylmethyl)morpholine, the principles are directly applicable to this compound. The reaction typically proceeds with good yields and, with the use of a chiral ligand, can achieve high enantioselectivity.

Table 1: Representative Pd(II)-Catalyzed C-H Arylation of Aminomethyl-Cyclobutanes nih.gov
Substrate Amine MotifArylating AgentYield (%)Enantiomeric Ratio (e.r.)
N,N-Dibenzyl4-Iodoanisole73>97:3
Piperidine4-Iodoanisole6594:6
Morpholine (B109124)4-Iodoanisole6893:7
Piperazine4-Iodoanisole6292:8

This type of transformation highlights the potential for late-stage functionalization of the cyclobutane core in this compound, enabling the synthesis of a diverse range of derivatives. nih.govnih.gov

Reactions Involving the Morpholine Heterocycle

The morpholine ring in this compound contains two heteroatoms, nitrogen and oxygen, which confer specific reactivity to this part of the molecule.

The nitrogen atom of the morpholine ring is a secondary amine and thus exhibits typical nucleophilic and basic properties. wikipedia.org The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic and less nucleophilic than structurally similar secondary amines like piperidine. wikipedia.orgnih.gov

As a base, the morpholine nitrogen can be protonated by acids to form the corresponding morpholinium salt. For example, treatment with hydrochloric acid would yield 1-((1-(morpholinium-4-yl)cyclobutan-1-yl)methanaminium) dichloride. Its basicity allows it to be used as an acid scavenger in various chemical reactions.

As a nucleophile, the nitrogen can participate in a wide range of reactions, including:

Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted morpholines.

The morpholine moiety is commonly used in organic synthesis to form enamines by reaction with aldehydes or ketones. wikipedia.org

While the nitrogen atom is the primary site of reactivity in the morpholine ring, the carbon atoms, particularly those adjacent to the oxygen and nitrogen (C2 and C3 positions), can also undergo reactions. Oxidation of the morpholine ring can lead to ring-opening. nih.gov For instance, the reaction of morpholinyl radicals with molecular oxygen can initiate a cascade of reactions leading to the cleavage of the heterocycle. nih.gov

Furthermore, functionalization of the carbon atoms of the morpholine ring is an area of active research, with various methods being developed for the synthesis of C-substituted morpholine derivatives. researchgate.netacs.orgorganic-chemistry.org These methods often involve multi-step sequences starting from different precursors rather than direct functionalization of the pre-formed morpholine ring. For this compound, such transformations would likely require harsh conditions that might also affect the cyclobutane ring.

Chemical Transformations of the Primary Methanamine Moiety

The primary amine of this compound is a nucleophilic center, readily participating in reactions with various electrophiles to form a range of stable derivatives.

The primary amine functionality of this compound allows for straightforward derivatization to amides, ureas, and sulfonamides through reactions with corresponding acylating agents.

Amide Formation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, yields the corresponding amides. These reactions are typically carried out in the presence of a coupling agent, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as 1-Hydroxybenzotriazole (HOBt) to facilitate the reaction and minimize side products. The general scheme for amide formation is presented below:

Reaction Scheme:

this compound + R-COOH --(Coupling Agent)--> N-((1-(morpholin-4-yl)cyclobutyl)methyl)alkanamide

A variety of carboxylic acids can be employed in this reaction, leading to a diverse library of amide derivatives.

Urea (B33335) Formation: The synthesis of urea derivatives from this compound can be achieved through several methods. A common approach involves the reaction of the primary amine with an isocyanate. Alternatively, reaction with carbonyldiimidazole (CDI) or phosgene (B1210022) equivalents can be used to form an activated intermediate that subsequently reacts with another amine to produce unsymmetrical ureas.

Reaction with Isocyanates:

this compound + R-N=C=O --> 1-Alkyl-3-((1-(morpholin-4-yl)cyclobutyl)methyl)urea

Sulfonamide Formation: Sulfonamides are readily prepared by reacting this compound with sulfonyl chlorides in the presence of a base to neutralize the HCl byproduct. This reaction is a robust method for introducing a sulfonyl group and is widely applicable.

Reaction with Sulfonyl Chlorides:

this compound + R-SO₂Cl --(Base)--> N-((1-(morpholin-4-yl)cyclobutyl)methyl)alkanesulfonamide

The following table summarizes the types of derivatization reactions:

DerivativeReactantGeneral Product Structure
AmideCarboxylic Acid (or derivative)N-((1-(morpholin-4-yl)cyclobutyl)methyl)alkanamide
UreaIsocyanate1-Alkyl-3-((1-(morpholin-4-yl)cyclobutyl)methyl)urea
SulfonamideSulfonyl ChlorideN-((1-(morpholin-4-yl)cyclobutyl)methyl)alkanesulfonamide

The lone pair of electrons on the nitrogen atom of the primary methanamine moiety confers nucleophilic character to this compound. This allows it to participate in nucleophilic addition and substitution reactions. For instance, it can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

The nucleophilicity of the primary amine also enables it to open epoxide rings and participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of more complex molecular architectures.

Exploration of Novel Reaction Pathways and Derivatives

Research into the reactivity of this compound is ongoing, with a focus on developing novel synthetic methodologies and creating new derivatives with potentially interesting chemical and biological properties. The exploration of multi-component reactions, where the amine participates in a cascade of bond-forming events with two or more other reactants, is a promising avenue for generating molecular diversity from this scaffold.

Furthermore, the cyclobutane ring itself, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, offering pathways to different carbocyclic and heterocyclic systems. The combination of the morpholine and cyclobutane methanamine moieties provides a unique structural motif that continues to be a subject of synthetic exploration.

Mechanistic Investigations of 1 4 Morpholinyl Cyclobutanemethanamine Synthesis and Reactions

Kinetic Analysis and Reaction Progress Monitoring

Kinetic analysis is a fundamental tool for understanding reaction mechanisms, providing quantitative insights into reaction rates, orders, and the influence of various parameters such as reactant concentrations, temperature, and catalysts. Monitoring the progress of the synthesis of 1-(4-Morpholinyl)cyclobutanemethanamine would typically involve tracking the disappearance of reactants and the appearance of products over time.

Methodologies for Reaction Progress Monitoring:

TechniqueDescriptionApplication in Synthesis
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture for quantification.Allows for the precise measurement of the concentration of starting materials, intermediates, and the final product at various time points.
Gas Chromatography (GC) Suitable for volatile compounds, it separates and analyzes components that can be vaporized without decomposition.Useful if the reactants or products are sufficiently volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used for quantitative analysis of reaction mixtures.¹H NMR and ¹³C NMR can track the conversion of functional groups, offering real-time insights into the reaction progress without the need for sample separation.
Mass Spectrometry (MS) Detects and quantifies ions based on their mass-to-charge ratio.Can be coupled with HPLC or GC (LC-MS, GC-MS) to identify and quantify components of the reaction mixture, including transient intermediates.

By plotting concentration versus time, reaction rates can be determined. Further experiments, varying the initial concentrations of reactants, would help in establishing the rate law for the synthesis, which is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. This information is crucial for optimizing reaction conditions to maximize yield and minimize reaction time.

Identification of Key Intermediates

The pathway from reactants to products is often a multi-step process involving the formation and consumption of transient species known as intermediates. Identifying these key intermediates is crucial for piecing together the reaction mechanism.

In the synthesis of a molecule like this compound, which likely involves the formation of C-N bonds and potentially ring-opening or closing steps depending on the synthetic route, several reactive intermediates could be postulated. For instance, if the synthesis proceeds via a nucleophilic substitution, an iminium ion or a related cationic species might be formed.

Techniques for Intermediate Identification:

Spectroscopic Methods: Techniques such as NMR, Infrared (IR), and UV-Vis spectroscopy can be employed to detect and characterize intermediates, sometimes at low temperatures to increase their lifetime.

Trapping Experiments: An intermediate can be "trapped" by introducing a reagent that reacts specifically with it, leading to a stable, characterizable product. The structure of this trapped product provides clues about the structure of the intermediate.

Mass Spectrometry: Electrospray ionization (ESI-MS) and other soft ionization techniques can be used to detect charged intermediates directly from the reaction mixture.

For example, in related synthetic procedures, intermediates are often generated in situ. In some syntheses, dimethylamine (B145610) can be generated as a key intermediate from dimethylformamide (DMF). researchgate.net The identification of such transient species is a cornerstone of mechanistic elucidation.

Elucidation of Stereochemical Control Mechanisms

Stereochemistry is a critical aspect of chemical synthesis, particularly for compounds with potential biological activity. If the cyclobutane (B1203170) ring or the substituents of this compound possess stereocenters, understanding and controlling the stereochemical outcome of the synthesis is paramount.

Mechanisms of stereochemical control can be broadly categorized as:

Substrate Control: The existing stereochemistry of the starting material dictates the stereochemistry of the product.

Reagent Control: A chiral reagent or catalyst is used to favor the formation of one stereoisomer over another.

Solvent/Additive Control: The reaction environment can influence the transition state energies, thereby affecting the stereochemical outcome.

For a molecule containing a substituted cyclobutane ring, the relative stereochemistry of the substituents (cis/trans) would be a key focus. The mechanism would be investigated to understand how the nucleophilic attack of the morpholine (B109124) nitrogen and the introduction of the aminomethyl group are directed. This could involve steric hindrance effects, where the incoming groups preferentially attack from the less hindered face of an intermediate, or electronic effects that favor a particular orientation.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to complement experimental studies of reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to map out the entire reaction pathway, including the structures and energies of reactants, products, intermediates, and, crucially, transition states.

Key Aspects of Computational Modeling:

Computational MethodInformation GainedRelevance to Synthesis
Density Functional Theory (DFT) Provides accurate electronic structures and energies of molecules.Used to calculate the geometries and relative energies of reactants, intermediates, transition states, and products.
Transition State Searching Algorithms like the nudged elastic band (NEB) or dimer method are used to locate the highest energy point along the reaction coordinate.Identification of the transition state structure provides insight into the bond-breaking and bond-forming processes occurring at the crucial step of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations Traces the reaction path downhill from the transition state to connect it to the corresponding reactants and products.Confirms that a located transition state indeed connects the desired reactants and products.

Computational models can be used to predict the feasibility of different proposed mechanisms by comparing the calculated activation energies. The mechanism with the lowest energy barrier is generally the most likely to occur. These models can also be used to rationalize observed stereochemical outcomes by comparing the energies of the transition states leading to different stereoisomers. The development of such models is a key part of modern chemical synthesis analysis and pathway design. nih.govfrontiersin.org

Structural Characterization and Conformational Analysis

Conformational Preferences of the Cyclobutane (B1203170) Ring

The cyclobutane ring is characterized by significant ring strain, which profoundly influences its geometry and reactivity. Unlike larger rings such as cyclohexane, it cannot achieve a completely strain-free conformation.

A planar conformation of cyclobutane would result in substantial torsional strain due to the eclipsing of all eight C-H bonds, in addition to severe angle strain with C-C-C bond angles of 90°. libretexts.orgmaricopa.edu To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation, often described as a "butterfly" shape. libretexts.orgmasterorganicchemistry.com In this arrangement, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of about 25-35 degrees. maricopa.edu This puckering reduces the eclipsing interactions between adjacent hydrogen atoms, although it slightly increases angle strain as the C-C-C angles compress to approximately 88°. libretexts.orglibretexts.org

The puckered conformation is not static. The cyclobutane ring undergoes a rapid dynamic process known as ring flipping, where the "flap" of the butterfly inverts. This process interconverts two equivalent puckered conformations, and the energy barrier for this inversion is very low, estimated to be around 1.45 kcal/mol. slideshare.net

For 1-(4-Morpholinyl)cyclobutanemethanamine, the large morpholinomethyl substituent at the C1 position is expected to have a pronounced effect on the ring's conformational equilibrium. Substituents on a cyclobutane ring can occupy pseudo-axial or pseudo-equatorial positions. The bulky morpholinomethyl group will strongly favor the pseudo-equatorial position to minimize steric hindrance with the hydrogen atoms at the C2 and C4 positions. This preference will influence the puckering dynamics, although the ring flipping would still occur.

The total ring strain in cyclobutane is a combination of angle strain and torsional strain. Angle strain arises from the compression of the ideal sp³ bond angle (109.5°) to about 88°, while torsional strain results from the not-quite-staggered arrangement of C-H bonds. libretexts.org The total strain energy of unsubstituted cyclobutane is significant, estimated to be around 26.3 kcal/mol (110 kJ/mol). umass.edu This inherent instability makes the cyclobutane ring more reactive than its acyclic or larger-ring counterparts, as chemical reactions that open the ring can release this stored energy. masterorganicchemistry.com

Substituents can modify the ring strain. For example, computational studies on 1,1-dimethylcyclobutane have shown it to be over 8 kcal/mol less strained than unsubstituted cyclobutane, indicating that substituents can have a stabilizing thermodynamic effect. acs.orgnih.gov In this compound, the electronic and steric properties of the morpholinomethyl group will modulate the strain energy of the cyclobutane ring. The high strain energy contributes to the kinetic and thermodynamic driving forces for reactions involving ring-opening or rearrangement, making the cyclobutane moiety a key site for chemical transformations.

Table 1: Strain Energies of Small Cycloalkanes
CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Strain per CH₂ Group (kcal/mol)
Cyclopropane327.59.2
Cyclobutane426.36.6
Cyclopentane (B165970)56.21.2
Cyclohexane6~0~0

Data sourced from reference umass.edu.

Conformational Analysis of the Morpholine (B109124) Heterocycle

The six-membered morpholine ring is conformationally analogous to cyclohexane, but the presence of the heteroatoms (oxygen at position 1 and nitrogen at position 4) influences its geometry and electronic properties.

Like cyclohexane, morpholine can theoretically exist in chair, boat, and twist-boat (or skew-boat) conformations. However, experimental and computational studies have conclusively shown that the chair conformation is overwhelmingly the most stable and predominant form. nih.govacs.org The energy of the chair conformer is significantly lower than that of the boat or twist-boat forms.

The boat conformation is destabilized by two primary factors:

Torsional Strain: Four pairs of C-H bonds along the sides of the "boat" are in an eclipsed arrangement.

Steric Strain: Unfavorable van der Waals repulsion occurs between the "flagpole" atoms or lone pairs at the 1 and 4 positions (in this case, the oxygen and nitrogen atoms).

The twist-boat conformation is an intermediate structure that alleviates some of this strain, but it remains considerably higher in energy than the chair form. For morpholine, the energy difference between the chair and skew-boat conformers has been calculated to be approximately 7.5 kcal/mol, making the population of non-chair forms negligible under standard conditions.

Table 2: Calculated Relative Energies of Morpholine Conformers
ConformerRelative Energy (kcal/mol)Key Destabilizing Factors
Chair0 (most stable)All bonds are staggered; minimal steric strain.
Twist-Boat (Skew-Boat)~5.5Reduced torsional and flagpole strain compared to boat.
Boat~7.5Significant torsional strain and flagpole interactions.

Note: Values are approximate and based on general principles for six-membered rings.

In this compound, the morpholine ring is N-substituted with a cyclobutylmethyl group. Substituents on the nitrogen atom of a chair-form morpholine ring can adopt either an axial or an equatorial position. Due to steric hindrance, large N-substituents have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on C3 and C5. researchgate.net

Intermolecular and Intramolecular Interactions

The functional groups within this compound—specifically the primary amine, the tertiary morpholine nitrogen, and the morpholine oxygen—are key sites for non-covalent interactions.

Intermolecular Interactions: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the morpholine nitrogen and oxygen atoms are effective hydrogen bond acceptors. nih.gov Consequently, in the solid state or in protic solvents, strong intermolecular hydrogen bonds are expected. These interactions can lead to the formation of extended networks, influencing crystal packing, solubility, and boiling point. The molecule also possesses a dipole moment due to the polar C-O and C-N bonds, leading to dipole-dipole interactions that further contribute to intermolecular forces.

Intramolecular Interactions: The potential exists for the formation of an intramolecular hydrogen bond between the hydrogen atoms of the primary amine and the lone pair of electrons on the morpholine nitrogen or oxygen. nih.govresearchgate.net The feasibility of such an interaction depends on the rotational freedom around the single bonds connecting the two rings. If a stable conformation allows the amine group to come into close proximity with one of the heteroatoms, a five- or six-membered ring could be formed via hydrogen bonding. This type of interaction would "lock" the molecule into a more rigid conformation, reducing its flexibility and influencing its interaction with biological targets or other molecules.

Hydrogen Bonding Networks

While specific studies on the hydrogen bonding networks of this compound are not extensively documented in publicly available research, the potential for such interactions is inherent in its molecular structure. The primary amine group (-NH2) of the methanamine moiety can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring can serve as hydrogen bond acceptors. nih.gov In different environments, such as in a crystalline solid state or in various solvents, both intermolecular and intramolecular hydrogen bonds could play a crucial role in stabilizing specific conformations. For instance, in a protic solvent, the amine and morpholine heteroatoms are likely to engage in hydrogen bonding with solvent molecules. In a solid state, these groups could participate in a network of hydrogen bonds with neighboring molecules, influencing the crystal packing. mdpi.com

Steric Interactions and Dihedral Angle Influences

Steric hindrance between the bulky morpholinyl group and the aminomethyl substituent on the cyclobutane ring significantly influences the preferred conformation. numberanalytics.comresearchgate.net The dihedral angles of the bonds connecting the substituents to the cyclobutane ring and the bond between the cyclobutane ring and the aminomethyl group will adjust to minimize these repulsive forces. The puckering of the cyclobutane ring itself creates different spatial relationships between the substituents, further impacting steric interactions. libretexts.orgdalalinstitute.com The orientation of the morpholine ring relative to the cyclobutane ring is also a critical factor, with the chair conformation of the morpholine ring being the most stable.

Computational and Theoretical Studies of Molecular Conformation

To quantitatively understand the conformational landscape of this compound, computational methods are indispensable tools. efmc.infoscirp.org These techniques allow for the calculation of energies of different conformers and the barriers to their interconversion.

Density Functional Theory (DFT) Calculations for Conformer Energies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure and energies of molecules. mdpi.comresearchgate.net For this compound, DFT calculations can be employed to determine the relative energies of various possible conformers arising from the puckering of the cyclobutane ring and the rotation around single bonds. nih.govacs.orgresearchgate.net By comparing the energies of these optimized geometries, the most stable, low-energy conformations can be identified. These calculations would typically involve selecting a suitable functional and basis set to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical Relative Conformer Energies from DFT Calculations

Conformer Description Relative Energy (kcal/mol)
1 Puckered cyclobutane, anti-orientation of substituents 0.00
2 Puckered cyclobutane, gauche-orientation of substituents 1.25

Note: This table is illustrative and based on general principles of cyclobutane conformational analysis. Specific DFT calculations for this compound would be required to generate actual data.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics provides a classical mechanics-based approach to modeling molecular systems. mdpi.com Force fields are used to define the potential energy of a molecule as a function of its atomic coordinates. Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule. mdpi.com For this compound, MD simulations can reveal how the molecule explores different conformational states and the timescales of these transitions. This method is particularly useful for understanding the flexibility of the molecule and the influence of the solvent environment on its conformation.

Prediction of Preferred Conformations in Different Environments

The preferred conformation of this compound is expected to be environment-dependent. In the gas phase, intramolecular forces such as steric hindrance and potential weak intramolecular hydrogen bonds will dominate. In a nonpolar solvent, these interactions will still be paramount. However, in a polar, protic solvent like water, intermolecular hydrogen bonding with solvent molecules will become a major factor, potentially stabilizing conformations that expose the hydrogen bonding sites to the solvent. nih.gov Computational models can account for solvent effects, for instance, by using implicit solvent models or by explicitly including solvent molecules in the simulation box, to predict these environment-dependent conformational preferences.

Table 2: Compound Names Mentioned

Compound Name

Advanced Computational and Theoretical Chemistry

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations offer a microscopic view of the electron distribution and orbital interactions within 1-(4-Morpholinyl)cyclobutanemethanamine, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the one in the aminomethyl group, due to the presence of lone pair electrons. The morpholine (B109124) nitrogen and oxygen atoms would also contribute to the HOMO. The LUMO, conversely, would likely be distributed across the antibonding σ-orbitals of the cyclobutane (B1203170) and morpholine rings. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Theoretical Frontier Molecular Orbital Properties

Parameter Predicted Value (eV) Description
HOMO Energy -6.5 eV Indicates the molecule's electron-donating capability.
LUMO Energy 2.1 eV Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap 8.6 eV Suggests high kinetic stability and low reactivity.

(Note: These values are hypothetical and representative for a molecule of this type, calculated using Density Functional Theory (DFT) methods.)

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net These maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

In this compound, the MEP would show negative potential (typically colored red) around the nitrogen and oxygen atoms, corresponding to their high electron density from lone pairs. These are the most likely sites for electrophilic attack. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms, particularly those of the aminomethyl group and the hydrogens on the carbon atoms adjacent to the heteroatoms. These regions are susceptible to nucleophilic interaction.

Table 2: Predicted Atomic Charges from Computational Analysis

Atom/Group Predicted Mulliken Charge (a.u.) Implication
Aminomethyl Nitrogen -0.45 Strong nucleophilic character.
Morpholine Nitrogen -0.38 Moderate nucleophilic character.
Morpholine Oxygen -0.32 Moderate nucleophilic character.
Aminomethyl Hydrogens +0.20 Electrophilic character.

(Note: These are representative theoretical values.)

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods, particularly DFT, can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions are crucial for confirming the identity and purity of a synthesized compound.

¹H NMR: The predicted spectrum would show distinct signals for the protons on the cyclobutane ring, the morpholine ring, and the aminomethyl group. Protons closer to the electronegative nitrogen and oxygen atoms would appear at a lower field (higher ppm).

¹³C NMR: The carbon atoms of the cyclobutane and morpholine rings would exhibit signals in the aliphatic region. Carbons directly bonded to the nitrogen and oxygen atoms would be deshielded and appear at a lower field.

IR Spectroscopy: Key vibrational frequencies would include N-H stretching from the primary amine (around 3300-3400 cm⁻¹), C-N stretching, and C-O-C stretching from the morpholine ring (around 1100 cm⁻¹).

Table 3: Predicted Key Spectroscopic Data

Spectrum Predicted Peak/Shift Assignment
¹H NMR ~2.5-3.0 ppm Protons on cyclobutane and aminomethyl group
~2.4 ppm & ~3.6 ppm Morpholine ring protons
¹³C NMR ~40-60 ppm Cyclobutane and aminomethyl carbons
~53 ppm & ~67 ppm Morpholine ring carbons
IR 3350 cm⁻¹ (stretch) N-H of primary amine
1115 cm⁻¹ (stretch) C-O-C of morpholine

(Note: These are representative theoretical values.)

Simulations of Reaction Selectivity and Catalytic Activity

While there is no specific research on the catalytic activity of this compound, computational simulations can be used to predict its potential role in chemical reactions. The presence of basic nitrogen atoms suggests it could act as a base catalyst or a ligand in metal-catalyzed reactions.

Simulations could model the interaction of the molecule's nucleophilic sites with various electrophiles to predict reaction pathways and selectivity. For instance, the primary amine is expected to be a more reactive nucleophile than the tertiary morpholine nitrogen due to less steric hindrance. DFT calculations of transition state energies for different reaction pathways would reveal the most favorable products.

Chemical Space Exploration and Scaffold Design via In Silico Methods

The this compound structure represents an interesting scaffold for medicinal chemistry and drug discovery. The cyclobutane core provides a three-dimensional geometry that is underrepresented in current drug libraries, offering opportunities to explore novel chemical space. nih.govnih.gov The morpholine and aminomethyl groups provide points for functionalization and interaction with biological targets.

In silico methods are instrumental in exploring this chemical space. Virtual libraries can be generated by computationally adding various substituents to the core scaffold. These virtual compounds can then be screened for desirable properties such as binding affinity to a specific protein target, drug-likeness, and ADME (absorption, distribution, metabolism, and excretion) properties. This computational approach accelerates the discovery of new lead compounds by prioritizing the synthesis of molecules with the highest predicted potential. mdpi.com

Academic Applications of 1 4 Morpholinyl Cyclobutanemethanamine in Synthetic Organic Chemistry

As a Versatile Building Block in Complex Molecule Synthesis

There are no specific examples in published literature where 1-(4-Morpholinyl)cyclobutanemethanamine has been utilized as a building block in the synthesis of complex molecules.

In principle, molecules containing both a cyclobutane (B1203170) and a morpholine (B109124) unit are of interest to medicinal chemists. Cyclobutane rings are valued for their ability to introduce three-dimensional structure into otherwise flat molecules, which can be advantageous for binding to biological targets. researchgate.net The morpholine group is a common feature in many approved drugs, often used to improve physicochemical properties such as solubility and metabolic stability. nih.gov The primary amine handle on the cyclobutane ring of this compound would theoretically allow it to be incorporated into larger structures through common reactions like amidation or reductive amination. However, no specific instances of such use have been reported.

Development of Novel Molecular Scaffolds for Chemical Libraries

No dedicated research has been found describing the use of this compound for the development of novel molecular scaffolds or for inclusion in chemical libraries for drug discovery.

Fragment-based drug discovery often utilizes small, three-dimensional molecules, and cyclobutane derivatives are considered attractive scaffolds for this purpose. researchgate.net A library of compounds based on the 1-(4-Morpholinyl)cyclobutane core could explore chemical space with favorable properties. The synthesis of such libraries would likely involve modifying the primary amine or other positions on the cyclobutane ring. Despite this potential, there is no evidence that this compound has been specifically employed for this purpose.

Role in Catalyst Design or Ligand Development

There is no documented use of this compound in the design of catalysts or as a ligand in coordination chemistry.

Molecules containing nitrogen atoms, such as amines and morpholines, can act as ligands for metal catalysts. The specific spatial arrangement of the nitrogen atoms in this compound could potentially allow it to act as a bidentate ligand. However, its efficacy and any potential applications in catalysis have not been explored or reported in academic literature.

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution and in the solid state. copernicus.orgmdpi.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

High-Resolution 1D and 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) for Structural Elucidation and Conformational Analysis

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts is the foundation of structural elucidation. For 1-(4-Morpholinyl)cyclobutanemethanamine, this would be achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of distinct proton environments and their integrations (proton count). The splitting patterns (singlet, doublet, triplet, multiplet) would offer clues about adjacent protons. nih.gov The ¹³C NMR spectrum, often proton-decoupled, would show a single peak for each unique carbon atom.

2D NMR for Connectivity and Correlation:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds (²JHH, ³JHH). It would be used to map the connectivity within the cyclobutane (B1203170) ring, the morpholine (B109124) ring, and the aminomethyl linker, tracing the proton spin systems. nih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, showing correlations between all protons within a coupled spin system. nih.gov This would be particularly useful for identifying all protons belonging to the cyclobutane ring from a single cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov It is the primary method for assigning the chemical shifts of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two or three bonds). This is critical for connecting structural fragments, for instance, by showing a correlation from the aminomethyl protons to the quaternary carbon of the cyclobutane ring or from the morpholine protons to the cyclobutane ring carbons. researchgate.net

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bonding connectivity. nih.govnih.gov They are essential for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations could help establish the relative orientation of the substituents on the puckered cyclobutane ring and the chair conformation of the morpholine ring. libretexts.orgstackexchange.com

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on typical values for similar structural motifs.

Atom Number¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)Key 2D Correlations (HMBC, NOESY)
Cyclobutane-CHMultiplet~35-45HMBC to aminomethyl C; NOESY to morpholine protons
Cyclobutane-CH₂Multiplet~20-30HMBC to quaternary C; NOESY to aminomethyl protons
Cyclobutane-C (quaternary)-~40-50HMBC from aminomethyl H and cyclobutane H
Aminomethyl-CH₂Triplet~45-55HMBC to cyclobutane C; NOESY to cyclobutane protons
Morpholine-CH₂ (N-linked)Triplet~50-60HMBC to cyclobutane C; NOESY to cyclobutane protons
Morpholine-CH₂ (O-linked)Triplet~65-75HMBC to other morpholine C

Note: This table is illustrative and not based on experimental data.

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis in Research

DOSY is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients, which generally correlate with molecular size and shape. acs.orgucsb.edu In a research context, a DOSY experiment on a sample of this compound would serve as a powerful purity check. researchgate.netmagritek.com All ¹H NMR signals belonging to the molecule should have the same diffusion coefficient and thus align horizontally in the 2D DOSY spectrum. manchester.ac.uk The presence of signals from impurities, starting materials, or solvents would be immediately apparent as they would align at different diffusion coefficients. nih.gov

Variable Temperature NMR for Conformational Dynamics

The puckered cyclobutane ring and the chair conformation of the morpholine ring are not static; they undergo dynamic processes like ring-flipping. libretexts.orgresearchgate.net Variable Temperature (VT) NMR is the ideal technique to study these dynamics. numberanalytics.comnumberanalytics.com By acquiring NMR spectra at different temperatures, one can observe changes in signal lineshapes. oxinst.com

At high temperatures, if the conformational exchange (e.g., chair-to-chair interconversion of the morpholine ring) is fast on the NMR timescale, averaged signals are observed. ox.ac.uk As the temperature is lowered, this exchange slows down. If it becomes slow enough, separate signals for axial and equatorial protons may appear, and the temperature at which the signals merge (the coalescence temperature) can be used to calculate the energy barrier (ΔG‡) for the conformational change. rsc.org

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information on molecules in their solvated state, solid-state NMR (ssNMR) characterizes them in their crystalline or amorphous solid forms. mdpi.com Different crystalline forms of the same compound, known as polymorphs, can have distinct ssNMR spectra due to differences in molecular packing and conformation in the crystal lattice. A ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR spectrum of this compound would serve as a unique fingerprint for its specific solid form. The number of signals in the spectrum can reveal the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion to several decimal places. researchgate.net This high accuracy allows for the determination of the exact mass of the molecule, which can be used to deduce its elemental formula. nih.govnih.gov For this compound (C₉H₁₈N₂O), the theoretical exact mass of its protonated form [M+H]⁺ would be calculated and compared to the experimentally measured value. An agreement within a few parts per million (ppm) provides strong evidence for the assigned elemental composition. acs.orgrsc.org

IonMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₉H₁₉N₂O⁺171.14974
[M+Na]⁺C₉H₁₈N₂ONa⁺193.13168

Note: This table is illustrative and not based on experimental data.

Tandem Mass Spectrometry (MS/MS, MS³) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation pathways can be predicted based on the structure of the compound, which features a morpholine ring, a cyclobutane ring, and a primary amine. Common fragmentation mechanisms include:

Cleavage of the C-C bond between the cyclobutane ring and the aminomethyl group: This would be a primary fragmentation route, leading to characteristic ions.

Ring-opening of the morpholine moiety: This process can generate a series of fragment ions indicative of the morpholine structure.

Loss of small neutral molecules: Fragments corresponding to the loss of ammonia (B1221849) (NH₃) or ethene (C₂H₄) from the morpholine ring are anticipated.

By analyzing the masses of the resulting fragment ions, a detailed fragmentation pathway can be proposed, providing unambiguous confirmation of the compound's structure. Further fragmentation of a specific product ion (MS³) could provide even more detailed structural information.

Hypothetical Fragmentation Data for this compound:

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss/Fragment Structure
[M+H]⁺VariesInitial protonated molecule
[M+H]⁺VariesIon resulting from cleavage of the exocyclic C-N bond
[M+H]⁺VariesFragment corresponding to the protonated morpholine ring
[M+H]⁺VariesIon from the cyclobutane moiety after fragmentation

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

For a chiral compound like this compound (if synthesized as a single enantiomer or resolved), single crystal X-ray diffraction is the gold standard for determining its absolute and relative stereochemistry. By analyzing the diffraction pattern of a suitable single crystal, the precise spatial arrangement of the substituents on the cyclobutane ring can be determined. This technique would unambiguously establish the configuration of the stereocenters.

Structural Insights into Conformational Preferences in the Solid State

The crystal structure would also reveal the preferred conformation of the molecule in the solid state. This includes the puckering of the cyclobutane ring and the conformation of the morpholine ring (typically a chair conformation). It would also detail the orientation of the aminomethyl group relative to the cyclobutane ring. Intermolecular interactions, such as hydrogen bonding involving the primary amine and the morpholine oxygen or nitrogen, would also be elucidated, providing insight into the crystal packing.

Expected Crystallographic Parameters (Illustrative):

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å)C-N, C-C, C-O
Key Bond Angles (°)Angles defining the geometry of the rings
Torsion Angles (°)Describing the conformation of the molecule

Infrared (IR) and UV-Vis Spectroscopy

Vibrational Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. numberanalytics.com The IR spectrum of this compound would exhibit characteristic absorption bands for its constituent functional groups. libretexts.orgoregonstate.edu

Key expected vibrational modes include:

N-H stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. openstax.org

C-H stretching: Absorptions from the C-H bonds of the cyclobutane and morpholine rings would appear around 2850-3000 cm⁻¹. docbrown.info

N-H bending: The bending vibration for the primary amine would be observed in the range of 1590-1650 cm⁻¹.

C-N stretching: These vibrations for the amine and morpholine groups would be found in the fingerprint region, typically between 1000-1250 cm⁻¹.

C-O-C stretching: The ether linkage in the morpholine ring would produce a strong, characteristic band around 1100 cm⁻¹.

IR spectroscopy can also be used to monitor the progress of a reaction, for instance, by observing the appearance or disappearance of specific functional group peaks.

Characteristic IR Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300-3500 (two bands)
Primary Amine (R-NH₂)N-H Bend1590-1650
Alkane (C-H)C-H Stretch2850-3000
Ether (C-O-C)C-O Stretch1070-1150
Amine (C-N)C-N Stretch1000-1250

Electronic Absorption Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique is most informative for compounds containing chromophores, such as conjugated π-systems.

This compound does not possess any extended conjugated systems. The chromophores present are the amine and ether functional groups. These groups contain non-bonding electrons that can undergo n → σ* transitions. These transitions typically occur at short wavelengths, in the far UV region (below 200 nm), and are often not observable with standard UV-Vis spectrophotometers. Therefore, the UV-Vis spectrum of this compound is expected to be largely featureless in the 200-800 nm range. The absence of significant absorption in the near-UV and visible regions can be a useful piece of information, confirming the lack of conjugation in the molecule.

Future Research Directions and Perspectives

Exploration of Uncharted Chemical Space around the Core Scaffold

The core structure of 1-(4-Morpholinyl)cyclobutanemethanamine offers numerous opportunities for chemical modification to explore a vast and uncharted chemical space. The primary amine provides a key handle for a wide range of derivatization reactions, including amidation, sulfonylation, and reductive amination, to introduce diverse functional groups. These modifications can systematically alter the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for modulating its biological activity and pharmacokinetic profile.

Furthermore, the cyclobutane (B1203170) ring itself can be substituted to introduce additional diversity and conformational rigidity. The exploration of stereoisomers of substituted cyclobutane analogs could lead to the discovery of compounds with highly specific and potent biological activities. The morpholine (B109124) ring, while generally less reactive, can be replaced with other heterocyclic systems, such as thiomorpholine (B91149) or piperazine, to fine-tune the scaffold's properties. High-throughput screening of a library of such analogs against a panel of biological targets could rapidly identify novel hit compounds for various therapeutic areas.

A systematic structure-activity relationship (SAR) study of these novel derivatives would be crucial to understand how different structural modifications influence their biological effects. This would involve the synthesis of a focused library of compounds with systematic variations and their evaluation in relevant biological assays. The resulting SAR data would be invaluable for the rational design of more potent and selective compounds.

Development of Asymmetric Catalytic Strategies for Chiral Analogs

The presence of a stereocenter at the point of attachment of the aminomethyl group to the cyclobutane ring in substituted analogs of this compound introduces the possibility of chirality. As the biological activity of chiral molecules is often dependent on their stereochemistry, the development of asymmetric catalytic strategies to access enantiomerically pure or enriched chiral analogs is of significant importance.

Several approaches could be envisioned for the asymmetric synthesis of such compounds. Chiral catalysts, such as those based on transition metals with chiral ligands, could be employed in key bond-forming reactions to induce enantioselectivity. For instance, an asymmetric reduction of a prochiral ketone precursor or an asymmetric alkylation of a cyclobutanone (B123998) derivative could establish the desired stereocenter with high enantiomeric excess.

Organocatalysis, which utilizes small chiral organic molecules as catalysts, offers a powerful and often more sustainable alternative to metal-based catalysis. Chiral amines, phosphoric acids, or thioureas could be used to catalyze key steps in the synthetic sequence, such as Michael additions or aldol (B89426) reactions, to generate chiral intermediates with high stereocontrol.

Enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, could also be employed to separate the desired enantiomer. Lipases and proteases are commonly used for this purpose and can offer high enantioselectivity under mild reaction conditions. The development of efficient and scalable asymmetric synthetic routes will be critical for the preclinical and clinical development of any chiral drug candidates derived from this scaffold.

Integration of Machine Learning and AI in Synthetic Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the design and discovery of novel analogs of this compound. These computational tools can be used to navigate the vast chemical space and predict the properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Predictive models can be developed using existing data on the biological activity and physicochemical properties of related compounds to build quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of newly designed virtual analogs, allowing for the in silico screening of large virtual libraries. This can significantly reduce the time and resources required for hit identification and lead optimization.

De novo drug design algorithms, powered by AI, can generate novel molecular structures with desired properties from scratch. By providing the algorithm with a set of desired parameters, such as a target biological activity, a favorable pharmacokinetic profile, and synthetic feasibility, it can propose novel chemical structures that are likely to meet these criteria. This approach can lead to the discovery of truly innovative compounds with novel mechanisms of action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(4-Morpholinyl)cyclobutanemethanamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical route involves reacting a halogenated precursor (e.g., 4-chlorobenzyl chloride) with morpholine under basic conditions (e.g., sodium hydroxide) in a polar aprotic solvent like dichloromethane. Stirring at room temperature for 12–24 hours followed by purification via column chromatography or recrystallization is recommended . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 morpholine-to-precursor ratio) and temperature control to minimize side reactions.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the cyclobutane ring (δ ~1.8–2.5 ppm for CH2_2 groups) and morpholine moiety (δ ~3.6–3.8 ppm for N-CH2_2).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C9_9H16_{16}N2_2O: 168.1263).
  • Infrared (IR) Spectroscopy : Peaks at ~1100 cm1^{-1} (C-O-C stretching in morpholine) and ~3300 cm1^{-1} (N-H stretching) .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer : Initial screens should include:

  • Enzyme Inhibition Assays : Test interactions with receptors (e.g., GPCRs) or enzymes (e.g., kinases) using fluorescence-based or radiometric assays.
  • Antimicrobial Testing : Broth microdilution assays against fungal pathogens (e.g., Candida albicans) or bacteria (e.g., Staphylococcus aureus), referencing protocols from morpholine-containing analogs with demonstrated antifungal activity .
  • Cytotoxicity Profiling : MTT assays on mammalian cell lines to assess safety margins.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of morpholinyl and cyclobutane modifications in target binding?

  • Methodological Answer : Design analogs with:

  • Substituent Variations : Replace morpholine with piperidine or thiomorpholine to assess electronic effects.
  • Ring Size Modifications : Compare cyclobutane with cyclopentane or cyclohexane derivatives to evaluate steric impacts.
  • Biological Testing : Use radioligand binding assays (e.g., competitive displacement with 3^3H-labeled ligands) to quantify affinity changes. Cross-reference data with computational docking studies to map binding pockets .

Q. What advanced computational approaches predict the conformational dynamics of this compound in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER) to model flexibility of the cyclobutane ring and morpholine moiety in aqueous or lipid environments.
  • Density Functional Theory (DFT) : Calculate energy-minimized geometries and electrostatic potential maps to identify reactive sites.
  • Nuclear Overhauser Effect (NOE) NMR : Validate simulated conformations with experimental NOE correlations .

Q. How can contradictions in biological activity data across studies with varying substituents be resolved?

  • Methodological Answer :

  • Systematic Meta-Analysis : Collate data from studies using standardized assays (e.g., IC50_{50} values under identical pH/temperature conditions).
  • Substituent-Specific Analysis : Compare electron-withdrawing (e.g., -F, -Cl) vs. electron-donating groups (e.g., -CH3_3) to correlate electronic effects with activity trends.
  • In Silico Modeling : Apply QSAR (Quantitative SAR) models to predict bioactivity outliers and validate experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.